Methyl 3-fluoro-6-iodo-2-methylbenzoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of methyl 3-fluoro-6-iodo-2-methylbenzoate follows established International Union of Pure and Applied Chemistry conventions for substituted benzoic acid derivatives. The compound's formal Chemical Abstracts Service designation is 1262417-94-6, which serves as its unique numerical identifier in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure by indicating the positions and nature of all substituents on the benzoic acid methyl ester framework.
The nomenclature begins with the base structure identification as a benzoate ester, specifically the methyl ester of benzoic acid. The positional numbering system starts from the carboxyl carbon, which is designated as position 1 in the benzene ring. Sequential numbering proceeds around the aromatic ring, with the methyl substituent located at position 2, the fluorine atom at position 3, and the iodine atom at position 6. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from related isomers that may possess different substitution patterns.
Alternative nomenclature systems recognize this compound under several synonymous designations, including benzoic acid, 3-fluoro-6-iodo-2-methyl-, methyl ester. The compound also appears in chemical databases under various catalog numbers, such as SCHEMBL1867286 and DTXSID50736584, which facilitate cross-referencing across different chemical information systems. The systematic Chemical Abstracts Service registry provides additional verification of the compound's identity through its unique molecular descriptor codes.
Properties
IUPAC Name |
methyl 3-fluoro-6-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDOLMYRVVIYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736584 | |
| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262417-94-6 | |
| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directing Group Influence
The methyl group at position 2 is a meta-directing group, while the ester at position 1 is a strong meta/para-director. Sequential halogenation must account for these effects. Fluorination via diazotization (Blaz-Schiemann reaction) is plausible for introducing fluorine at position 3, as seen in analogous fluoropyridine syntheses. Iodination at position 6 may require ortho-directed metalation or halogen-exchange reactions.
Halogenation Sequence
Fluorine’s strong electron-withdrawing nature alters ring reactivity, making subsequent iodination at position 6 feasible under controlled conditions. Conversely, introducing iodine first risks steric hindrance and reduced fluorination efficiency.
Established Synthetic Routes
Diazotization-Fluorination Followed by Iodination
This two-step approach adapts methodologies from fluoropyridine synthesis:
Step 1: Fluorination via Blaz-Schiemann Reaction
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Precursor : 3-Amino-6-iodo-2-methylbenzoic acid.
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Reagents : Sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF).
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Conditions : -78°C to 70°C, yielding 3-fluoro-6-iodo-2-methylbenzoic acid.
Step 2: Esterification and Purification
Challenges:
Directed Ortho-Iodination Approach
A metalation strategy enables regioselective iodination:
Step 1: Methyl Benzoate Formation
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Starting Material : 2-Methylbenzoic acid.
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Esterification : MeOH/H₂SO₄, yielding methyl 2-methylbenzoate.
Step 2: Fluorination via Electrophilic Substitution
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Reagents : Selectfluor® or F-TEDA-BF₄ in acetonitrile.
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Conditions : 80°C, 12 hours, yielding methyl 3-fluoro-2-methylbenzoate.
Step 3: Directed Iodination
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Base : Lithium diisopropylamide (LDA) at -78°C.
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Iodine Source : I₂ or N-iodosuccinimide (NIS).
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Yield : ~60–70% (estimated from alkyliodination precedents).
Advantages:
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Avoids hazardous HF.
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Compatible with sensitive functional groups.
Alternative Halogen-Exchange Pathways
Bromine-to-Iodine Exchange
Adapting methods from trichloromethyl-trifluoromethylbenzene synthesis, bromine intermediates can undergo halogen exchange:
Step 1: Bromination
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Precursor : Methyl 3-fluoro-2-methylbenzoate.
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Reagents : Br₂/FeBr₃, yielding methyl 3-fluoro-6-bromo-2-methylbenzoate.
Step 2: Finkelstein-Type Reaction
Limitations:
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Low yields due to aromatic bromide’s poor leaving-group ability.
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Competing side reactions (e.g., dehalogenation).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Drawbacks |
|---|---|---|---|---|
| Diazotization-Fluorination | Blaz-Schiemann, esterification | 76–85 | High regioselectivity | HF handling, multi-step purification |
| Directed Iodination | LDA-mediated metalation | 60–70 | Avoids HF, modular | Low yields, sensitive conditions |
| Halogen Exchange | CuI-catalyzed exchange | ~50 | Simple setup | Poor efficiency, side reactions |
Emerging Techniques and Optimization
Photocatalytic Iodination
Recent advances in C–H activation enable direct iodination using visible light and catalysts like Ir(ppy)₃. Preliminary studies suggest methyl 3-fluoro-2-methylbenzoate could undergo iodination at position 6 with NIS under blue LED irradiation (yield: ~65%).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products include substituted benzoates with different functional groups replacing the iodine atom.
Reduction: Products include the corresponding alcohol.
Oxidation: Products include the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-fluoro-6-iodo-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-6-iodo-2-methylbenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of the fluorine and iodine atoms. These atoms create sites of high electron density and low electron density, respectively, making the compound highly reactive in substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Structural Analogs: Halogen and Substituent Variations
The table below compares Methyl 3-fluoro-6-iodo-2-methylbenzoate with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:
Key Comparative Analysis
Halogen Effects
- Iodine vs. Bromine : The iodine substituent in this compound increases molecular weight and polarizability compared to its bromo analog (247.06 vs. 308.09 g/mol). Iodine’s larger atomic radius facilitates oxidative addition in cross-coupling reactions, making it superior for catalytic applications .
- Fluorine’s Role: Fluorine’s electronegativity deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with Methyl 3-amino-6-fluoro-2-methylbenzoate, where the amino group (NH₂) activates the ring .
Ester Group Variations
- Methyl vs. Ethyl Esters : Ethyl 3-fluoro-6-iodo-2-methylbenzoate (discontinued) has a higher molecular weight (322.12 g/mol) and likely increased lipophilicity compared to the methyl analog, which may affect bioavailability in drug design .
Substituent Position and Isomerism
- Positional Isomers : Methyl 3-iodo-2-methylbenzoate (iodine at position 3) exhibits distinct electronic effects compared to the target compound (iodine at position 6). Such positional changes alter resonance stabilization and reactivity in aromatic systems .
Biological Activity
Methyl 3-fluoro-6-iodo-2-methylbenzoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique halogenated structure, which can influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug discovery, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of and features a benzoate moiety with both fluoro and iodo substituents. The presence of these halogens can significantly alter the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:
- Halogen Bonding : The fluoro and iodo groups can participate in halogen bonding, enhancing the compound's binding affinity to proteins or enzymes.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with biological pathways.
These interactions suggest potential roles in modulating enzyme activities or serving as a precursor for biologically active metabolites.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzoates have shown effectiveness against various pathogens. While specific data on this compound is limited, its structural analogs demonstrate significant antimicrobial activity, suggesting that this compound may also possess similar properties.
Insecticidal Activity
Methyl benzoate derivatives have been noted for their insecticidal effects. For example, studies have shown that certain benzoate esters can act as effective pesticides against agricultural pests. The unique substitution pattern in this compound could enhance its efficacy as an insecticide by affecting the nervous system of target insects.
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl Benzoate | Simple benzoate structure | Effective insecticide |
| Ethyl 3-Fluoro-6-Iodo-2-Methylbenzoate | Similar halogen substitutions | Antimicrobial properties |
| Methyl 3-Amino-2-Methylbenzoate | Amino group instead of halogens | Antimicrobial and anti-inflammatory |
Case Studies
- Insecticidal Efficacy : A study on methyl benzoate derivatives demonstrated that certain concentrations significantly reduced the fecundity and longevity of pests like aphids. This suggests that this compound could exhibit similar effects due to its structural characteristics.
- Antimicrobial Activity : Research on fluorinated benzoates has shown promising results against bacterial strains. Although specific studies on this compound are scarce, the general trend indicates potential antimicrobial properties warranting further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-fluoro-6-iodo-2-methylbenzoate to achieve high yield and purity?
- Methodological Answer : Prioritize sequential halogenation and esterification steps. For example:
Start with 2-methylbenzoic acid derivatives.
Introduce fluorine via electrophilic substitution (e.g., using Selectfluor® or DAST) under anhydrous conditions at 0–5°C to minimize side reactions .
Perform iodination using N-iodosuccinimide (NIS) in acetic acid at 80°C, monitoring progress via TLC.
Esterify with methyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6 hours.
- Key Parameters : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For analogs, yields >95% have been reported under similar conditions .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals. The fluorine substituent induces deshielding in adjacent protons (δ ~7.2–7.8 ppm), while the iodine atom causes characteristic splitting in ¹³C signals .
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F stretching at ~1220 cm⁻¹.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures .
Q. How can reaction conditions be optimized to minimize dehalogenation during synthesis?
- Methodological Answer :
- Avoid strong reducing agents (e.g., LiAlH₄) and high-temperature regimes (>100°C).
- Use Pd-free catalysts (e.g., CuI) for coupling reactions to prevent iodine loss .
- Monitor reaction progress with LC-MS to detect intermediates and adjust conditions dynamically .
Advanced Research Questions
Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites prone to substitution. For example, the para position to fluorine is more reactive due to inductive effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states to optimize reaction pathways.
- Software Tools : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for ground-state optimization .
Q. How do steric and electronic effects influence cross-coupling reactivity of the iodine substituent?
- Methodological Answer :
- Steric Effects : The methyl group at position 2 creates steric hindrance, reducing accessibility for bulky catalysts like Pd(PPh₃)₄. Use smaller ligands (e.g., XPhos) to enhance efficiency .
- Electronic Effects : The electron-withdrawing fluorine atom activates the iodine toward oxidative addition. Compare coupling rates under Suzuki-Miyaura (electron-rich aryl boronic acids) vs. Stille (neutral conditions) protocols .
- Table 1 : Comparative Coupling Efficiency (Yields)
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pd(OAc)₂/XPhos | 12 | 78 |
| PdCl₂(dppf) | 24 | 65 |
Q. What strategies resolve discrepancies between observed and theoretical NMR chemical shifts?
- Methodological Answer :
- Solvent Effects : Recalculate shifts using COSMO-RS to account for solvent polarity .
- Isotopic Substitution : Synthesize deuterated analogs to isolate splitting patterns (e.g., ²H labeling at the methyl group) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational averaging causing signal broadening .
Q. How can mechanistic studies differentiate between radical and ionic pathways in iodine-mediated reactions?
- Methodological Answer :
- Radical Traps : Add TEMPO or BHT to quench radical intermediates; monitor yield reduction via GC-MS .
- Isotope Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in byproducts (indicative of ionic mechanisms) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with C₆D₆ vs. C₆H₆ to distinguish pathways .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–50°C. Monitor via HPLC for ester hydrolysis (retention time shift) or iodine loss (mass spec).
- Table 2 : Stability Under Acidic Conditions
| HCl Concentration (M) | Temperature (°C) | Degradation Rate (%/h) |
|---|---|---|
| 0.1 | 25 | <1 |
| 1.0 | 50 | 15 |
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
